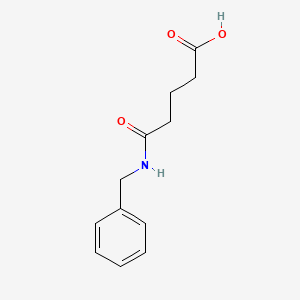

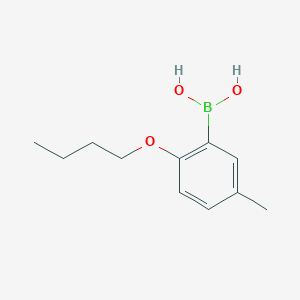

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

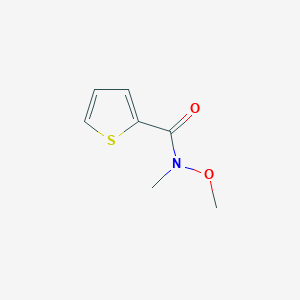

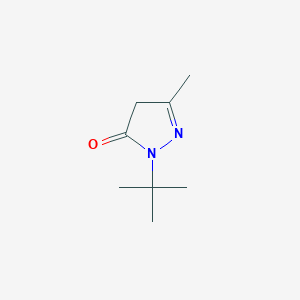

The molecular formula of Boc-amino acid is C₁₅H₂₁NO₅ , with a molecular weight of 295.33 g/mol . The chiral center at the α-carbon results in two enantiomers: ®-Boc-amino acid and (S)-Boc-amino acid. The tert-butoxycarbonyl group provides steric hindrance, affecting its reactivity and stability.

Applications De Recherche Scientifique

Synthesis of Imidazolium Ionic Liquids

Boc-®-3-Amino-3-(2-methoxy-phenyl)-propionic acid can be utilized in the synthesis of task-specific imidazolium ionic liquids, which are used as catalysts in various chemical reactions. These ionic liquids have significant potential due to their reusability, which can impact the overall economy of the catalyst used in the process .

Suzuki Coupling Reactions

This compound may also find application in Suzuki coupling reactions, a type of organic reaction classified as a coupling reaction where the coupling partners are typically a boronic acid with a halide, catalyzed by a palladium (0) complex . Although the search result specifically mentions 2-Methoxybenzeneboronic acid, Boc-®-3-Amino-3-(2-methoxy-phenyl)-propionic acid could potentially be used in similar contexts due to its structural characteristics.

Synthesis of Phenoxy Derivatives

The compound could be involved in the synthesis of novel phenoxy derivatives, which are important in pharmacological research for creating new therapeutic agents . The methoxy group and the protected amino group could provide useful reactivity for such syntheses.

Drug Design and Delivery

Boronic acids and esters are considered for new drug designs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . While Boc-®-3-Amino-3-(2-methoxy-phenyl)-propionic acid is not a boronic acid, its structural similarity to phenylboronic acids suggests potential utility in related applications.

Selective Organic Synthesis

This compound might be used as a starting material or intermediate in selective organic synthesis processes, such as O-acylation reactions to obtain specific esters . The presence of both amino and carboxylic functional groups offers diverse reactivity.

Orientations Futures

Propriétés

IUPAC Name |

(3R)-3-(2-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(9-13(17)18)10-7-5-6-8-12(10)20-4/h5-8,11H,9H2,1-4H3,(H,16,19)(H,17,18)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVHHPNRENCUJY-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375895 |

Source

|

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid | |

CAS RN |

500788-85-2 |

Source

|

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.